molecular formula C13H23NO4 B15090820 Methyl (2R,3R)-1-Boc-2-methylpiperidine-3-carboxylate

Methyl (2R,3R)-1-Boc-2-methylpiperidine-3-carboxylate

Cat. No.: B15090820
M. Wt: 257.33 g/mol
InChI Key: UMUJDMACQDCTNC-UHFFFAOYSA-N
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Description

Methyl (2R,3R)-1-Boc-2-methylpiperidine-3-carboxylate is a chiral piperidine derivative characterized by:

  • Stereochemistry: (2R,3R) configuration, critical for enantioselective applications.
  • Functional Groups:
    • A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective group for the secondary amine.
    • A methyl ester at the 3-position, enhancing solubility and enabling further hydrolysis or transesterification.
    • A methyl substituent at the 2-position, influencing steric and electronic properties.
  • Molecular Formula: C₁₄H₂₅NO₄ (calculated molecular weight: ~285.35 g/mol).

This compound is primarily used as a chiral intermediate in pharmaceutical synthesis, leveraging its Boc-protected amine for selective reactivity and stability under basic conditions .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 2-methylpiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-10(11(15)17-5)7-6-8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUJDMACQDCTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the Boc-protected piperidine derivative.

Industrial Production Methods

In industrial settings, the production of (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate may involve large-scale flow microreactor systems to ensure high efficiency and yield. The use of continuous flow processes allows for better control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylate groups into alcohols or other reduced forms.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and analogous piperidine/pyrrolidine derivatives:

Compound Name (CAS or Reference) Substituents/Functional Groups Stereochemistry Key Properties/Applications Reference
Methyl (2R,3R)-1-Boc-2-methylpiperidine-3-carboxylate 1-Boc, 2-methyl, 3-COOCH₃ (2R,3R) Chiral building block, Boc protection enhances stability
Methyl 1-Isobutyl-6-oxo-2-phenylpiperidine-3-carboxylate (Compound 18) 1-Isobutyl, 2-phenyl, 6-oxo (2R,3R/2S,3S) diastereomers Enhanced lipophilicity; anti-myeloma activity reported
Methyl 1-Boc-3-allylpiperidine-3-carboxylate (CAS 1349644-17-2) 1-Boc, 3-allyl, 3-COOCH₃ Not specified Allyl group enables click chemistry or cross-coupling reactions
Methyl 1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylate (Compound 14) 1-Benzyl, 2-phenyl, 5-oxo (pyrrolidine core) (2R,3R/2S,3S) diastereomers Pyrrolidine core with aromatic groups; potential kinase inhibition
(2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate 1-Benzyl, 2-allyl, 3-hydroxy Racemic mixture Hydroxy group facilitates hydrogen bonding; lab-scale synthesis

Stereochemical and Reactivity Differences

  • Target Compound : The (2R,3R) configuration ensures enantiomeric purity, crucial for asymmetric synthesis. The Boc group stabilizes the amine against nucleophilic attack, while the methyl ester allows controlled hydrolysis to carboxylic acids .
  • Compound 18 (): The 6-oxo group introduces a ketone, increasing electrophilicity.
  • Boc-3-allyl Derivative () : The allyl substituent at the 3-position offers a site for functionalization (e.g., hydroboration or epoxidation), absent in the target compound .

Biological Activity

Methyl (2R,3R)-1-Boc-2-methylpiperidine-3-carboxylate (commonly referred to as Boc-methylpiperidine) is a significant compound in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as an intermediate in the synthesis of various bioactive compounds. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H23NO4C_{13}H_{23}NO_4. It features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl group at the 2-position. This structural complexity allows it to serve as a versatile intermediate in organic synthesis.

Biological Activity Overview

The biological activity of Boc-methylpiperidine is primarily associated with its derivatives, which exhibit various pharmacological properties. Key activities include:

  • Analgesic Effects : Compounds derived from piperidine structures have shown potential in pain relief.
  • Anti-inflammatory Properties : Some derivatives may modulate inflammatory pathways.
  • Neuroprotective Effects : Interactions with neurotransmitter systems suggest potential applications in neurodegenerative diseases.

The mechanisms through which Boc-methylpiperidine exerts its biological effects often involve interactions with specific molecular targets such as enzymes and receptors. The following pathways are notable:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms and functions.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey Features
2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acidC12H21NO4Contains a carboxylic acid group; used as an intermediate in organic synthesis.
1-tert-butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylateC13H23NO4Features two carboxylate groups; utilized in medicinal chemistry.
2S,3R-2-methyl-piperidine-3-carboxylic acidC7H13NO2A simpler derivative with fewer functional groups; relevant in biological studies.

Study on Enzyme Inhibition

A recent study explored the structure-activity relationships of piperidine derivatives as inhibitors of specific enzymes. The research highlighted that modifications to the piperidine structure could enhance inhibitory potency and selectivity against target enzymes such as MenA, which is involved in bacterial cell wall synthesis .

Neuroprotective Applications

Another investigation focused on the neuroprotective effects of piperidine derivatives, including Boc-methylpiperidine. The study demonstrated that certain derivatives could protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

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